Mirincamycin hydrochloride
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Overview
Description
Mirincamycin Hydrochloride is a lincosamide antibiotic similar to clindamycin. It has been studied for its potential as an antibacterial agent and has shown promise in the treatment and prophylaxis of multidrug-resistant falciparum malaria . The compound is known for its ability to inhibit protein biosynthesis, making it a candidate for various therapeutic applications .
Preparation Methods
Mirincamycin Hydrochloride is synthetically produced. The preparation involves the demethylation of the nitrogen in the pyrrolidine ring and the attachment of a pentyl group at the 4-position . The synthetic route typically includes the following steps:
Demethylation: The nitrogen in the pyrrolidine ring is demethylated.
Attachment of Pentyl Group: A pentyl group is attached at the 4-position.
Formation of Hydrochloride Salt: The compound is then converted into its hydrochloride salt form.
Industrial production methods involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Mirincamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the nitrogen and sulfur atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mirincamycin Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying lincosamide antibiotics.
Biology: Investigated for its effects on protein biosynthesis and its potential as an antibacterial agent.
Industry: Utilized in the development of new antibacterial formulations and combination therapies.
Mechanism of Action
The mechanism of action of Mirincamycin Hydrochloride involves the inhibition of protein biosynthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting protein synthesis . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Mirincamycin Hydrochloride is similar to other lincosamide antibiotics such as clindamycin and lincomycin. it has unique structural features, such as the pentyl group at the 4-position, which distinguishes it from its analogs . This structural difference contributes to its distinct pharmacological properties and potential therapeutic applications.
Similar Compounds
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action but different structural features.
Lincomycin: A naturally occurring lincosamide antibiotic with a similar core structure but different substituents.
This compound’s unique structural modifications make it a valuable compound for further research and development in the field of antibacterial agents.
Properties
CAS No. |
8063-91-0 |
---|---|
Molecular Formula |
C19H36Cl2N2O5S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;/m0./s1 |
InChI Key |
YQEJFKZIXMSIBY-ODKHAUALSA-N |
Isomeric SMILES |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl |
SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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